2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(3-methylphenyl)benzamide
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Overview
Description
2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(3-methylphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(3-methylphenyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration and Reduction: Starting with a chlorobenzene derivative, nitration followed by reduction can introduce the amino group.
Acylation: The amino group can be acylated using an appropriate anhydride or acid chloride to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-diones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, benzamides can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the pyrrole ring and the chloro substituent may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-methylphenyl)benzamide: Lacks the pyrrole ring, potentially altering its biological activity.
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(3-methylphenyl)benzamide: Lacks the chloro substituent, which may affect its reactivity and interactions.
Uniqueness
The unique combination of the chloro group, pyrrole ring, and benzamide structure in 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(3-methylphenyl)benzamide distinguishes it from other similar compounds. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H13ClN2O3 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-chloro-5-(2,5-dioxopyrrol-1-yl)-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C18H13ClN2O3/c1-11-3-2-4-12(9-11)20-18(24)14-10-13(5-6-15(14)19)21-16(22)7-8-17(21)23/h2-10H,1H3,(H,20,24) |
InChI Key |
SOGBNVDJNDIHSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C=CC3=O)Cl |
Origin of Product |
United States |
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